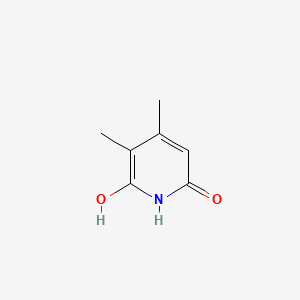

2,6-Dihydroxy-3,4-dimethylpyridine

描述

Contextualization within Heterocyclic Chemistry Research

2,6-Dihydroxy-3,4-dimethylpyridine is a heterocyclic compound built upon a pyridine (B92270) ring, a foundational structure in organic chemistry. nih.gov Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in nature and form the structural core of many biologically active molecules, including vitamins and alkaloids. nih.govresearchgate.net The pyridine ring is an aromatic six-membered ring containing one nitrogen atom. nih.gov

A critical aspect of hydroxypyridines is their existence as an equilibrium of different tautomeric forms. publish.csiro.au For 2,6-dihydroxypyridine (B1200036) derivatives, this includes the di-hydroxy form (a pyridinediol), the hydroxy-pyridone form, and the glutaconimide form. publish.csiro.au Spectroscopic studies, including NMR, have revealed that for this compound, the structure exists predominantly as its tautomeric pyridone form, 6-hydroxy-4,5-dimethyl-1H-pyridin-2-one. publish.csiro.aueuropa.eu This preference for the pyridone tautomer over the diol form is a common feature for 2-hydroxypyridines and is influenced by factors like intermolecular hydrogen bonding and solvent polarity. publish.csiro.auchemtube3d.comwuxibiology.com

The synthesis of this compound has been optimized for commercial viability. A common process involves the condensation of ethyl 2-methylacetoacetate (B1246266) with the sodium salt of 2-cyanoacetamide (B1669375), followed by hydrolysis and decarboxylation steps to yield the final product. google.comgoogle.com

Significance of Dihydroxypyridine Scaffolds in Academic Inquiry

The pyridine and dihydropyridine (B1217469) scaffolds are considered "privileged structures" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. researchgate.net The versatility of these scaffolds has led to their incorporation into a vast number of pharmaceuticals approved by the US FDA, treating a wide array of conditions. tandfonline.comnih.gov

The interest in these scaffolds stems from their profound effect on the pharmacological activity of a molecule. tandfonline.comnih.gov The nitrogen atom in the pyridine ring can improve properties like water solubility and allows for various chemical modifications, enabling the fine-tuning of a compound's biological and pharmacokinetic profile. nih.govresearchgate.net Dihydropyridine derivatives, for instance, are famously used as calcium channel blockers for treating hypertension. nih.gov The broad spectrum of biological activities associated with pyridine and dihydropyridine derivatives underscores their significance in academic and industrial research. researchgate.netnih.govresearchgate.net

| Biological Activity of Pyridine/Dihydropyridine Derivatives |

| Antimicrobial (Antibacterial, Antifungal) rsc.orgresearchgate.net |

| Antiviral (e.g., against HIV) tandfonline.comnih.govnih.gov |

| Anticancer rsc.orgresearchgate.net |

| Anti-inflammatory nih.govrsc.org |

| Antihypertensive (e.g., Calcium Channel Blockers) nih.govwikipedia.org |

| Antidiabetic nih.gov |

| Neuroprotective nih.gov |

| Antioxidant nih.gov |

| Anticonvulsant researchgate.netwikipedia.org |

Research Trajectories for Substituted Pyridine Derivatives

The foundational importance of the pyridine scaffold ensures that it remains an active area of chemical research, with several key trajectories aimed at expanding its utility.

One major focus is the development of novel and more efficient synthetic methodologies. nih.gov A significant challenge in pyridine chemistry has been the selective functionalization of the ring, particularly at the meta-position, which often requires harsh reaction conditions. acs.org Recent breakthroughs have demonstrated milder, one-pot methods that proceed by temporarily breaking the ring's aromaticity to install new functional groups, thereby offering easier access to a wider range of complex pyridine derivatives. acs.org

Another prominent research direction involves the use of pyridine derivatives in catalysis. Substituted pyridines serve as essential ligands that can modulate the reactivity and stability of transition metal catalysts. acs.org Research is ongoing to systematically investigate how the electronic and steric properties of pyridine ligands influence the performance of metal complexes in various chemical transformations, such as aziridination and cross-coupling reactions. acs.orgmdpi.com Furthermore, scientists are exploring the use of magnetic nanoparticles as recoverable catalysts for the synthesis of pyridine derivatives, which aligns with the principles of green chemistry. rsc.orgnih.gov

Finally, extensive research is dedicated to understanding the structure-activity relationships of substituted pyridines. researchgate.net This involves both experimental and theoretical studies to determine how different substituents on the pyridine ring influence its electronic properties, aromaticity, and reactivity. researchgate.net This fundamental knowledge is crucial for the rational design of new molecules with specific, targeted functions, whether for medicinal applications, materials science, or catalysis. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-4,5-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-3-6(9)8-7(10)5(4)2/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEGFAYDOKCBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233528 | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-47-6 | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxy-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-3,4-dimethyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXY-3,4-DIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDO3A5MTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,6 Dihydroxy 3,4 Dimethylpyridine and Its Derivatives

Novel Pyridine (B92270) Ring Formation Strategies

The construction of the pyridine ring remains a central challenge in organic synthesis. Modern methodologies have moved beyond classical condensation reactions to embrace more sophisticated and efficient strategies, including multicomponent reactions, cascade processes, and heterocycle annulation techniques. These approaches offer significant advantages in terms of atom economy, step economy, and the ability to generate complex molecular architectures from simple precursors.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools for the synthesis of highly substituted pyridines. These reactions are highly convergent and offer a rapid and efficient means of generating molecular complexity.

A commercially viable process for the production of 2,6-dihydroxy-3,4-dimethylpyridine involves a condensation reaction between 2-cyanoacetamide (B1669375) and ethyl 2-methylacetoacetate (B1246266). mdpi.comuwindsor.ca In this process, the sodium salt of 2-cyanoacetamide is generated in situ and then reacted with ethyl 2-methylacetoacetate to yield the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile. Subsequent hydrolysis and decarboxylation afford the final product. mdpi.comuwindsor.ca

More broadly, the synthesis of 2-hydroxypyridines, also known as 2-pyridones, has been a fertile ground for the application of MCRs. One notable example is the three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce 4,6-diaryl-3-cyano-2-pyridone derivatives. mdpi.com This method provides high yields in a short reaction time, highlighting the green chemistry advantages of MCRs. mdpi.com Another four-component reaction involving (hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, and ammonium acetate has been developed for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

The versatility of MCRs in generating a wide array of substituted pyridones with potential biological activities is well-documented. nih.gov These reactions often proceed with high regioselectivity and can be adapted for combinatorial and parallel synthesis, making them highly valuable in drug discovery programs. nih.govrsc.org

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Reactants | Product | Key Features |

|---|---|---|

| 2-Cyanoacetamide, Ethyl 2-methylacetoacetate, Sodium Methoxide (B1231860) | This compound | Commercially viable, multi-step process mdpi.comuwindsor.ca |

| Aromatic Alkenes, Aromatic Ketones, Ammonium Acetate | 4,6-Diaryl-3-cyano-2-pyridones | Solvent-free, green synthesis mdpi.com |

| Aromatic Aldehydes, Acetophenones, Ethyl Cyanoacetate, Ammonium Acetate | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Four-component reaction nih.gov |

Cascade and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are a class of chemical transformations in which a series of intramolecular or intermolecular reactions occur sequentially in a single pot without the need for isolating intermediates. These processes are highly efficient and can lead to the rapid construction of complex molecular architectures from relatively simple starting materials.

While specific cascade reactions for the direct synthesis of this compound are not extensively reported, the principles of cascade design are highly relevant to the synthesis of substituted pyridines in general. For instance, a multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been developed for the synthesis of highly functionalized bipyrimidine derivatives. rsc.org This reaction proceeds through the formation of five new bonds and the cleavage of one bond in a single operation, showcasing the power of cascade strategies. rsc.org

Another example is the Ugi-Zhu three-component reaction coupled with a cascade sequence (aza-Diels-Alder/N-acylation/aromatization) for the synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates. nih.gov Such strategies, which combine the efficiency of multicomponent reactions with the complexity-generating power of cascade processes, offer exciting avenues for the synthesis of novel pyridine-containing scaffolds.

The development of cascade reactions often relies on a deep understanding of reaction mechanisms and the careful design of substrates that can undergo a series of controlled transformations. 20.210.105 The application of these principles to the synthesis of this compound and its derivatives could lead to novel and highly efficient synthetic routes.

Heterocycle Annulation Techniques

Heterocycle annulation, the process of building a new ring onto an existing one, is a fundamental strategy in heterocyclic synthesis. For the construction of pyridines, this can involve the annulation of a pyridine ring onto a pre-existing carbocycle or another heterocycle.

While specific examples of heterocycle annulation leading directly to this compound are not prominent in the literature, the general principles are applicable. For example, the synthesis of dihydroquinolines and quinolines can be achieved through thermal 6π-electrocyclizations of vinyl quinone imides, which represents a form of heterocycle annulation. researchgate.net

The impact of heterocycle annulation on the electronic and photophysical properties of molecules is also an area of active research. For instance, the annulation of heterocycles onto quinoidal thioacene derivatives has been shown to influence their near-infrared (NIR) absorbance properties. researchgate.net This highlights the potential of annulation strategies not only for the construction of new molecular frameworks but also for the fine-tuning of their functional properties. The application of innovative annulation techniques to suitable precursors could provide a novel entry point to the this compound scaffold.

Regioselective and Stereoselective Functionalization Approaches

The functionalization of pre-existing pyridine rings is a complementary approach to de novo synthesis. Regioselective and stereoselective methods are crucial for introducing substituents at specific positions on the pyridine ring, thereby enabling the synthesis of a diverse range of derivatives.

Directed ortho-Metalation and Related Protocols

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org The method relies on the use of a directing metalation group (DMG), which is a Lewis basic functional group that can coordinate to an organolithium base, thereby directing deprotonation to the adjacent ortho-position. baranlab.org

The resulting aryllithium or heteroaryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org Common DMGs include amides, carbamates, ethers, and sulfonamides. organic-chemistry.org The strength of the DMG and the reaction conditions can be tuned to achieve the desired reactivity and selectivity. organic-chemistry.orgharvard.edu

For pyridines, DoM can be challenging due to the propensity of organolithium reagents to undergo 1,2-addition to the pyridine ring. harvard.edu However, with the appropriate choice of directing group and reaction conditions, efficient ortho-lithiation of pyridines can be achieved. harvard.edu The hydroxy groups in this compound, or more likely protected ether derivatives, could potentially act as directing groups for the functionalization of the C-5 position. The choice of a suitable strong, non-nucleophilic base, such as a lithium amide, would be critical to favor deprotonation over addition. uwindsor.ca

Table 2: Key Aspects of Directed ortho-Metalation (DoM)

| Aspect | Description |

|---|---|

| Principle | A directing metalation group (DMG) directs an organolithium base to deprotonate the adjacent ortho-position. baranlab.org |

| Directing Groups | Amides, carbamates, ethers, sulfonamides, etc. organic-chemistry.org |

| Bases | Strong, non-nucleophilic bases like n-BuLi, s-BuLi, t-BuLi, and lithium amides (e.g., LDA, LiTMP). uwindsor.ca |

| Electrophiles | A wide range of electrophiles can be used to quench the organolithium intermediate. organic-chemistry.org |

| Application to Pyridines | Challenging due to competing 1,2-addition, but achievable with appropriate directing groups and conditions. harvard.edu |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have revolutionized organic synthesis and are indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.org

The Suzuki-Miyaura coupling (using organoboron reagents) and the Buchwald-Hartwig amination (for C-N bond formation) are two of the most widely used cross-coupling reactions in medicinal chemistry and drug discovery. nih.govmdpi.com These reactions are known for their broad substrate scope, high functional group tolerance, and reliable performance. nih.gov

For the functionalization of this compound derivatives, cross-coupling reactions offer a powerful strategy. For example, if a halogen atom were to be introduced at a specific position on the pyridine ring (e.g., via a DoM protocol followed by halogenation), this could serve as a handle for subsequent cross-coupling reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups, providing access to a vast chemical space of derivatives.

The development of new catalysts and reaction conditions continues to expand the scope and utility of cross-coupling reactions, including the use of more challenging sp3-hybridized substrates and the development of metal-free alternatives. nih.gov These advancements will undoubtedly further enhance the synthetic chemist's ability to create novel and complex derivatives of this compound and other important heterocyclic scaffolds.

Table 3: Prominent Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Organoboron reagent, Organic halide/pseudohalide | Palladium complex nih.govmdpi.com |

| Buchwald-Hartwig Amination | C-N | Amine, Organic halide/pseudohalide | Palladium complex mdpi.com |

| Negishi Coupling | C-C | Organozinc reagent, Organic halide/pseudohalide | Palladium or Nickel complex wikipedia.org |

| Stille Coupling | C-C | Organotin reagent, Organic halide/pseudohalide | Palladium complex |

| Sonogashira Coupling | C-C (alkyne) | Terminal alkyne, Organic halide/pseudohalide | Palladium/Copper complex |

| Heck Coupling | C-C (alkene) | Alkene, Organic halide/pseudohalide | Palladium complex |

Hydroxylation and Methylation Strategies

The introduction of hydroxyl and methyl groups onto the pyridine ring is a critical aspect of synthesizing this compound and its derivatives.

Hydroxylation:

Direct C-H hydroxylation of the pyridine ring, particularly at the C3 position, presents a significant challenge due to the electronic properties of the heterocycle. acs.orgnih.govacs.org However, innovative strategies have been developed to achieve this transformation. One notable method involves the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.govacs.org This metal-free approach is lauded for its operational simplicity and compatibility with a wide range of functional groups. acs.orgnih.gov The resulting 3-hydroxypyridines are valuable intermediates that can be further elaborated. acs.orgnih.gov

Another approach to meta-hydroxylation of pyridines utilizes dearomatized intermediates. nih.gov This strategy involves the formation of oxazinoaza-arene intermediates, where the nucleophilic C3-position of the dienamine-type intermediate undergoes regioselective hydroxylation when treated with electrophilic peroxides. nih.gov

Methylation:

The introduction of methyl groups can be achieved through various synthetic routes. A process for the hydroxymethylation of 3-hydroxypyridines at the 2-position has been described, involving the reaction with formaldehyde (B43269) in the presence of a tertiary amine like triethylamine. google.com For the synthesis of 2,6-dimethylpyridine, a classical approach involves the reaction of ethyl acetoacetate (B1235776) with formaldehyde and diethylamine, followed by treatment with ammonia. orgsyn.org

A commercially viable process for producing this compound starts with the reaction of 2-cyanoacetamide and sodium methoxide, followed by condensation with ethyl 2-methylacetoacetate. google.comgoogle.com This yields the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, which is then hydrolyzed and decarboxylated to produce the target molecule. google.comgoogle.com

The reduction of diethyl 2,6-dimethyl-4-arylpyridine-3,5-dicarboxylates using reagents like lithium aluminum hydride (LiAlH4) can yield 3,5-dihydroxymethyl-4-aryl-2,6-dimethylpyridines. bas.bg The molar ratio of the ester to the reducing agent is crucial for the successful reduction of both ester groups. bas.bg

| Strategy | Reagents/Conditions | Product | Key Features |

| C3-Hydroxylation | Photochemical valence isomerization of pyridine N-oxides | C3-Hydroxypyridines | Metal-free, operationally simple, broad functional group compatibility. acs.orgnih.gov |

| meta-Hydroxylation | Oxazinoaza-arene intermediates, electrophilic peroxides | meta-Hydroxylated pyridines | Highly regioselective. nih.gov |

| 2-Hydroxymethylation | 3-Hydroxypyridine, formaldehyde, triethylamine | 2-Hydroxymethyl-3-hydroxypyridine | Utilizes a tertiary amine catalyst. google.com |

| 2,6-Dimethylation | Ethyl acetoacetate, formaldehyde, diethylamine, ammonia | 2,6-Dimethylpyridine | Classical Hantzsch-type synthesis. orgsyn.org |

| Synthesis of this compound | 2-Cyanoacetamide, sodium methoxide, ethyl 2-methylacetoacetate | This compound | Commercially viable multi-step process. google.comgoogle.com |

| 3,5-Dihydroxymethylation | Diethyl 2,6-dimethyl-4-arylpyridine-3,5-dicarboxylate, LiAlH4 | 3,5-Dihydroxymethyl-4-aryl-2,6-dimethylpyridines | Reduction of ester groups. bas.bg |

Catalytic Systems in Dihydroxypyridine Synthesis

Catalysis is a fundamental pillar in the synthesis of dihydroxypyridines, offering routes to enhanced efficiency, selectivity, and sustainability. biosynce.com

Transition metal catalysts play a significant role in the synthesis of pyridines and their derivatives. rsc.org Rhodium-catalyzed C-H activation offers a method for the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes, proceeding through dihydropyridine (B1217469) intermediates. nih.gov This approach is advantageous as it does not necessitate the use of pre-activated starting materials and demonstrates tolerance to a variety of functional groups. nih.gov

Palladium-on-carbon (Pd/C) has been utilized as a catalyst for the aromatization of dihydropyridines to their corresponding pyridinium (B92312) salts in the presence of an oxidant like air. nih.gov Furthermore, metallation of the C4 position of a pyridine ring has been accomplished using nickel and palladium chemistry, leading to the formation of dihydropyridinate (DHP⁻) structures. nih.gov

Iron(III) chloride (FeCl₃) has been employed as a catalyst for the cyclization of ketoxime acetates and aldehydes to produce 2,4,6-triarylsubstituted symmetrical pyridines in high yields without the need for additional additives. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 1,4-dihydropyridines (1,4-DHPs). csic.es Chiral phosphoric acids, for instance, have been successfully used to catalyze the Hantzsch reaction, yielding polyhydroquinolines with good yields and high enantioselectivity. nih.gov These reactions are often conducted under mild conditions. nih.gov Cinchona alkaloid derivatives have also been applied in the synthesis of di-ester substituted 1,4-DHPs. acs.org

Biocatalysis: Biocatalysis offers a green and sustainable approach to the synthesis of pyridine derivatives. nih.govmdpi.comnih.gov Whole-cell biocatalysts have been engineered for the preparation of compounds like 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This one-pot process provides a simpler and more environmentally friendly alternative to traditional multi-step organic syntheses. rsc.org Enzymes can offer superior regio-, stereo-, and enantioselectivity, often under mild, aqueous conditions. nih.govmdpi.com For example, nicotine (B1678760) hydroxylase from Pseudomonas sp. ZZ-5, when immobilized, has been used for the efficient synthesis of 2,5-dihydroxypyridine. mdpi.com The use of enzymes can significantly shorten synthetic routes and reduce waste. mdpi.com

Photocatalytic Methods: As previously mentioned in the hydroxylation section, photochemical methods have proven effective for the C3-hydroxylation of pyridines. The photorearrangement of pyridine N-oxides provides a metal-free and operationally simple route to access diverse C3-hydroxylated pyridines. acs.orgnih.gov

Electrochemical Methods: Electrosynthesis is increasingly recognized as a sustainable and efficient synthetic tool. youtube.comyoutube.com The electrochemical oxidation of 1,4-dihydropyridines can lead to the formation of the corresponding pyridines. researchgate.netresearchgate.net This method allows for controlled oxidation under mild conditions and can avoid the use of chemical oxidants. researchgate.net The electrochemical approach is also being explored for the direct functionalization of C-H bonds in azaaromatics. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound and its derivatives. biosynce.com This involves the use of environmentally benign solvents, catalysts, and renewable starting materials. biosynce.comscilit.com

Solvent-Free Synthesis: Conducting reactions without a solvent or in a solid-state reaction mixture offers significant environmental benefits by reducing waste and simplifying purification processes. conicet.gov.arrsc.orgrsc.org Several solvent-free methods for the synthesis of pyridine derivatives have been reported. For example, the Hantzsch-like multi-component condensation reaction can be catalyzed by Wells-Dawson heteropolyacids under solvent-free conditions to produce functionalized pyridines. conicet.gov.ar Similarly, the synthesis of 2,4,6-triarylpyridines has been achieved in excellent yields by reacting chalcones with ammonium acetate under solvent-free conditions. researchgate.net

| Reaction Type | Catalyst/Promoter | Key Features | Reference |

| Hantzsch-like condensation | Wells-Dawson heteropolyacids | Solvent-free, 100% conversion | conicet.gov.ar |

| Aldol condensation/Michael addition | - | Solvent-free, quantitative formation of diketone intermediate | rsc.org |

| C-H functionalization of pyridine N-oxides | - | Solvent- and halide-free, atom-economical | rsc.org |

| Cyclization of chalcones | Ammonium acetate | Solvent-free, excellent yields | researchgate.net |

Renewable Feedstock Approaches: The utilization of biomass as a renewable carbon source for chemical synthesis is a cornerstone of green chemistry. nih.gov Several strategies are being explored to produce pyridines from biorenewable feedstocks. acsgcipr.org Lignin, a major component of biomass, can be converted into pyridine dicarboxylic acids through metabolic engineering of microorganisms like Rhodococcus jostii. acsgcipr.org Furfural, a platform chemical derived from C5 sugars in biomass, can be converted to piperidine (B6355638) and subsequently to pyridine. nih.gov Glycerol, a byproduct of biodiesel production, also serves as a potential feedstock for the synthesis of pyridine bases through catalytic processes. researchgate.net

Atom-Economical Transformations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com An ideal, or 100% atom-economical, reaction incorporates all atoms from the reactants into the product, generating no byproducts or waste. primescholars.comnih.gov This approach is critical in developing sustainable synthetic methods, as it inherently minimizes waste at the atomic level, reduces the need for costly starting materials, and often leads to simpler purification processes. primescholars.com In the synthesis of complex molecules like pyridine derivatives, achieving high atom economy is a significant goal, moving away from traditional methods that often rely on stoichiometric reagents and produce substantial waste. nih.gov

Advancements in catalysis and reaction design have paved the way for more atom-economical routes to substituted pyridines. Strategies such as one-pot reactions, multicomponent reactions (MCRs), and the use of catalytic systems are central to this progress. acs.orgscirp.orgresearchgate.net These methods streamline synthetic sequences, reduce intermediate isolation steps, and maximize the incorporation of starting materials into the final structure.

The improved process involves the following key transformations:

In situ salt formation: 2-Cyanoacetamide is reacted with sodium methoxide in methanol (B129727) to generate the sodium salt of 2-cyanoacetamide.

Condensation: The resulting salt is condensed with ethyl 2-methylacetoacetate to produce the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.

Hydrolysis and Decarboxylation: The intermediate is then treated with hydrobromic acid, which facilitates both hydrolysis of the nitrile group and subsequent decarboxylation.

Neutralization: The final step involves neutralization with sodium hydroxide (B78521) to yield the target compound, this compound.

| Method Comparison | Prior Art Synthesis | Improved Commercial Synthesis |

| Starting Materials | Ethyl cyanoacetate, Ethyl 2-methylacetoacetate | 2-Cyanoacetamide, Ethyl 2-methylacetoacetate |

| Key Intermediate | Ethyl α-cyano-βγ-dimethylglutaconate | Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile |

| Key Transformation | Alkali hydrolysis/cyclization | Condensation, Hydrolysis, Decarboxylation |

| Overall Yield | 38% | ~51% |

| Reference | google.com | google.com |

Biocatalysis represents another frontier in atom-economical transformations, offering high selectivity under mild conditions. While specific biocatalytic routes for this compound are not extensively detailed, the synthesis of related pyridine derivatives provides a powerful proof of concept. For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has been achieved using a xylene monooxygenase (XMO) enzyme. rsc.org This enzymatic approach avoids the use of harsh, stoichiometric oxidizing and reducing agents like potassium permanganate (B83412) and sodium borohydride, which are common in traditional chemical routes and contribute to poor atom economy and significant environmental impact. rsc.org The biocatalytic method showcases the potential for developing highly efficient and sustainable synthetic pathways for functionalized pyridines.

| Biocatalytic Transformation Example | |

| Target Molecule | 2,6-Bis(hydroxymethyl)pyridine |

| Starting Material | 2,6-Lutidine |

| Catalyst | Xylene monooxygenase (XMO) whole-cell biocatalyst |

| Key Advantage | Avoids harsh stoichiometric reagents (e.g., KMnO₄, NaBH₄) |

| Principle | Selective enzymatic oxidation of methyl groups |

| Reference | rsc.org |

These examples underscore the ongoing evolution of synthetic chemistry toward greener and more efficient processes. By prioritizing atom economy through improved reaction design and innovative catalytic systems, the synthesis of this compound and its derivatives can be achieved with significantly reduced environmental impact and enhanced commercial viability.

Sophisticated Analytical and Spectroscopic Characterization of 2,6 Dihydroxy 3,4 Dimethylpyridine

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 2,6-dihydroxy-3,4-dimethylpyridine in solution. It not only confirms the core structure but also allows for the detailed investigation of its tautomeric equilibrium. europa.eu

1D and 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecule's proton and carbon environments. For this compound, the spectra are often complicated by the presence of at least two major tautomers in solution, leading to two distinct sets of signals in approximately equal proportions. europa.eu Two-dimensional (2D) NMR experiments are essential to deconvolute these signals and assign them to the correct structures.

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These homonuclear correlation techniques are used to identify proton-proton (¹H-¹H) coupling networks within each tautomer. libretexts.org A key correlation would be observed between the lone proton on the pyridine (B92270) ring (H5) and the protons of the adjacent methyl group (C4-CH₃). TOCSY extends this by revealing correlations between all protons within a single spin system, confirming the integrity of the entire molecular fragment. libretexts.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. princeton.edu It is invaluable for assigning the carbon signals based on the already-identified proton signals. For instance, it would definitively link the H5 proton signal to the C5 carbon signal and the two methyl proton signals to their respective C3 and C4 methyl carbons for each tautomer.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are in close proximity, providing crucial information about the molecule's three-dimensional structure and helping to differentiate tautomers. libretexts.org For example, a NOESY experiment could show a spatial relationship between the C4-methyl protons and the H5 proton.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals to the specific tautomeric forms of the molecule present in solution.

Table 1: Representative NMR Data for Tautomers of this compound

| Atom | Tautomer A (Pyridone form) ¹H Shift (ppm) | Tautomer A (Pyridone form) ¹³C Shift (ppm) | Tautomer B (Diol form) ¹H Shift (ppm) | Tautomer B (Diol form) ¹³C Shift (ppm) | Key 2D Correlations (HSQC, COSY) |

| C2 | - | ~165.0 (C=O) | - | ~158.0 | - |

| C3 | - | ~110.0 | - | ~112.0 | - |

| C3-CH₃ | ~2.10 | ~15.0 | ~2.15 | ~15.5 | HSQC: 2.10 / 15.0 |

| C4 | - | ~120.0 | - | ~121.0 | - |

| C4-CH₃ | ~2.25 | ~18.0 | ~2.30 | ~18.5 | HSQC: 2.25 / 18.0; COSY: H5 |

| C5 | ~6.10 | ~98.0 | ~6.15 | ~99.0 | HSQC: 6.10 / 98.0; COSY: C4-CH₃ |

| C6 | - | ~160.0 | - | ~159.0 | - |

| N1-H | ~11.5 (broad) | - | - | - | - |

| O-H | ~9.5 (broad) | - | ~9.8 (broad) | - | - |

Note: The chemical shift values are illustrative and can vary based on solvent and experimental conditions.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides critical information about the structure of this compound in its solid, powdered form. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) can elucidate the molecular structure without the need for dissolution, which can alter tautomeric ratios. acs.org

The applications of ssNMR for this compound include:

Determining the dominant tautomeric form in the crystalline state, which may differ from the equilibrium observed in solution.

Identifying polymorphism , where different crystalline forms of the same compound can exhibit distinct ssNMR spectra.

Probing intermolecular interactions , such as hydrogen bonding patterns in the crystal lattice, by analyzing changes in chemical shifts and through-space correlations. acs.org

The combination of ssNMR with X-ray diffraction and computational modeling provides a comprehensive understanding of the solid-state structure. acs.org

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the characterization of this compound, providing an exact measurement of its molecular mass. This allows for the unambiguous determination of its elemental formula, C₇H₉NO₂, distinguishing it from any other isomers or compounds with a similar nominal mass. europa.eu

Fragmentation Pattern Analysis

When subjected to ionization in a mass spectrometer, typically through electron ionization (EI), the molecular ion ([M]•⁺) of this compound undergoes predictable fragmentation. The analysis of these fragment ions provides a structural fingerprint of the molecule. For dihydropyridine (B1217469) derivatives, a common fragmentation pathway involves the loss of substituents from the ring. researchgate.netchemjournal.kz

Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): A primary fragmentation event is often the cleavage of a methyl group, leading to a stable fragment ion at m/z 124.

Loss of carbon monoxide (CO): The pyridone tautomer can lose a molecule of CO from the ring, a characteristic fragmentation for lactam structures, resulting in a significant fragment ion.

Loss of ethene (C₂H₄) via retro-Diels-Alder: This pathway is common for pyridone-type structures and can lead to further fragmentation.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure / Loss | Formula of Fragment |

| 139 | Molecular Ion [M]•⁺ | [C₇H₉NO₂]•⁺ |

| 124 | [M - •CH₃]⁺ | [C₆H₆NO₂]⁺ |

| 111 | [M - CO]•⁺ | [C₆H₉N]•⁺ |

| 96 | [M - CO - •CH₃]⁺ | [C₅H₆N]⁺ |

Isotopic Composition Studies

HRMS also allows for the detailed analysis of the isotopic pattern of the molecular ion. The natural abundance of stable isotopes (¹³C, ¹⁵N, ¹⁸O) results in small peaks at masses higher than the monoisotopic peak (M+1, M+2, etc.). The relative intensities of these peaks are highly predictable based on the compound's elemental formula.

For C₇H₉NO₂, the isotopic pattern can be used to confirm the number of carbon and nitrogen atoms. However, accurately determining the isotopic content of nitrogen in organic compounds can be challenging due to fragmentation processes during ionization that can create isobaric interferences. scirp.org Techniques must account for the potential formation of various fragmentary ions that could obscure the true isotopic signature of the intact molecule. scirp.orgusgs.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. europa.eu The spectra provide direct evidence for the presence of hydroxyl (-OH), amine (N-H), carbonyl (C=O), and methyl (C-H) groups, which is essential for confirming the tautomeric structures. scifiniti.com

O-H and N-H Stretching: The presence of the pyridone and dihydroxy tautomers would be indicated by broad absorption bands in the 3400-3000 cm⁻¹ region of the IR spectrum, corresponding to O-H and N-H stretching vibrations.

C=O Stretching: A strong, sharp absorption band around 1680-1640 cm⁻¹ is a definitive indicator of the carbonyl group in the pyridone tautomer.

C=C and C=N Stretching: Vibrations associated with the pyridine ring typically appear in the 1600-1500 cm⁻¹ region.

C-H Stretching: Absorptions around 2960-2850 cm⁻¹ confirm the presence of the aliphatic C-H bonds of the two methyl groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3000 (broad) | Stretching | O-H and N-H |

| 2960 - 2850 | Symmetric/Asymmetric Stretching | C-H (in -CH₃) |

| 1680 - 1640 (strong) | Stretching | C=O (in pyridone tautomer) |

| 1600 - 1500 | Stretching | C=C and C=N (pyridine ring) |

| 1460 - 1380 | Bending | C-H (in -CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides key insights into its predominant tautomeric form in the solid state. The presence of strong absorptions in the carbonyl stretching region is indicative of the 6-hydroxy-3,4-dimethyl-2(1H)-pyridinone tautomer.

A patent detailing the synthesis of the compound reports characteristic IR absorption bands for the final product. google.com These peaks confirm the presence of the pyridinone structure, which features both double bond (C=C) and carbonyl (C=O) characteristics within the ring, as well as associated methyl groups. google.com

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

| 1621 | C=O / C=C stretching vibrations (Amide I band) | google.com |

| 1600 | C=C stretching / N-H bending vibrations | google.com |

| 1535 | C=C and C-N stretching vibrations | google.com |

| 1301 | C-N stretching / C-H bending vibrations | google.com |

| 894 | C-H out-of-plane bending | google.com |

The band at 1621 cm⁻¹ is particularly significant, falling within the typical range for a carbonyl group in a six-membered lactam ring, providing strong evidence for the pyridinone form. google.com The other absorptions correspond to various stretching and bending modes of the heterocyclic ring and its substituents. google.com

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, particularly those involving non-polar bonds and symmetric stretching modes, which are often weak in IR spectra. While specific experimental Raman data for this compound is not extensively detailed in the reviewed literature, analysis of related pyridine and pyridinone structures allows for the prediction of key spectral features.

For pyridine-containing molecules, Raman spectra are typically dominated by intense bands corresponding to ring breathing vibrations. researchgate.net In the case of this compound, one would expect to observe:

Ring Breathing Modes: Strong signals characteristic of the pyridine ring system. The frequencies of these modes would be influenced by the substitution pattern and the tautomeric form.

C=C and C=O Stretching: Vibrations associated with the double bonds and carbonyl group of the pyridinone tautomer, which would be Raman active.

Methyl Group Vibrations: C-H stretching and bending modes from the two methyl groups attached to the ring.

Studies on similar heterocyclic systems, such as pyridine-borane complexes and other substituted pyridines, have utilized Raman spectroscopy to investigate changes in vibrational modes upon complexation or substitution, highlighting the sensitivity of the technique to the molecule's electronic structure. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the vibrational modes observed in the experimental spectra of related pyridinone derivatives. researchgate.netscifiniti.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and LC-MS Coupling

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. Regulatory submissions have reported HPLC for purity analysis, demonstrating the compound's high purity with values of 98.4% when monitored at a wavelength of 241 nm and 99.7% at 314 nm. europa.eu The existence of two distinct optimal absorption maxima is consistent with the extended π-conjugated system of the pyridinone structure. europa.eu

When coupled with Mass Spectrometry (LC-MS), the technique becomes a powerful tool for both separation and identification. The mass spectrometer provides molecular weight information and fragmentation patterns, confirming the identity of the eluted peaks. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are crucial for interpreting LC-MS data.

Table 2: Predicted LC-MS Data for this compound Adducts

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 140.07060 |

| [M+Na]⁺ | 162.05254 |

| [M-H]⁻ | 138.05604 |

| [M+NH₄]⁺ | 157.09714 |

| [M+K]⁺ | 178.02648 |

| [M+H-H₂O]⁺ | 122.06058 |

Gas Chromatography (GC) and GC-MS Coupling

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and non-volatile compounds like this compound is challenging. The presence of hydroxyl groups and the potential for strong intermolecular hydrogen bonding give the compound a high boiling point and low volatility, making it unsuitable for direct GC analysis. jfda-online.comresearchgate.net

To overcome this limitation, chemical derivatization is necessary. This process converts the polar functional groups (hydroxyl and amine) into less polar, more volatile derivatives. jfda-online.comyoutube.com A common approach is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comresearchgate.net This procedure masks the polar groups, increasing the compound's volatility and thermal stability for successful elution through the GC column. jfda-online.comnih.gov

Once derivatized, GC coupled with Mass Spectrometry (GC-MS) can be used for separation and identification. The mass spectrometer detects the derivatized molecule, providing a characteristic fragmentation pattern that confirms its structure. While GC has been mentioned for monitoring the synthesis of this compound, detailed GC-MS analysis of the final, derivatized product requires these specialized sample preparation steps. google.comnih.gov

Diffraction Methods for Crystalline Structure Determination

Diffraction methods provide unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of structure.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline molecule. For this compound, crystallographic analysis provides unambiguous confirmation of its tautomeric form in the solid state and reveals detailed information about its molecular geometry and intermolecular interactions.

Analysis has shown that the pyridine ring system is nearly planar, a feature that maximizes π-electron overlap and contributes to the molecule's stability. The crystal structure is heavily influenced by hydrogen bonding. The hydroxyl and amide groups participate in extensive intermolecular hydrogen-bonding networks, forming head-to-tail chains that organize the molecules into two-dimensional sheets. This ordered packing arrangement is a key feature of its solid-state architecture.

Table 3: Summary of Crystallographic and Conformational Data for this compound

| Parameter | Observation | Significance | Source |

| Molecular Geometry | Near-planar pyridine ring (mean deviation from plane ~0.021 Å) | Facilitates π-electron delocalization and aromatic stability. | |

| Tautomeric Form | Predominantly the 6-hydroxy-3,4-dimethyl-2(1H)-pyridinone form in solid state | Confirms the more stable tautomer under crystalline conditions. | |

| Intermolecular Forces | Extensive N-H···O hydrogen bonding networks. | Dictates crystal packing, creating stable head-to-tail chains and 2D sheets. | |

| Substituent Conformation | Methyl groups oriented to minimize steric hindrance. | Optimizes crystal packing efficiency and minimizes intramolecular strain. |

The precise bond lengths, bond angles, and torsion angles obtained from SCXRD provide a complete and unambiguous picture of the molecule's three-dimensional structure, resolving any ambiguity arising from its tautomeric possibilities.

Surface and Nanoscale Characterization

The evaluation of this compound at the nanoscale, particularly its behavior on surfaces and as part of thin films, requires sophisticated analytical techniques capable of providing high-resolution spatial and chemical information. While specific published studies applying these methods directly to this compound are not widespread, the principles and applications of these techniques to analogous organic molecules, substituted pyridines, and cosmetic formulations provide a clear framework for their potential use in characterizing this compound.

Atomic Force Microscopy (AFM) is a premier scanning probe microscopy technique for nanoscale characterization, capable of producing high-resolution, three-dimensional images of a sample's surface topography. spectraresearch.comcreative-biostructure.com Unlike electron microscopy, AFM does not require a conductive surface and can operate in various environments, including air and liquid, making it exceptionally versatile for studying organic molecules like this compound. illinois.eduresearchgate.net

Research Findings and Potential Applications:

In the context of this compound, AFM could be employed to investigate the morphology of the compound in its solid state or as a thin film. researchgate.netoxinst.com Researchers could analyze the growth of crystalline structures, measure surface roughness, and identify defects or domain boundaries in deposited layers. acs.orgresearchgate.net For instance, by depositing the compound from a solution onto a substrate like mica or silicon, AFM could track the self-assembly process and the formation of molecular layers or aggregates. mdpi.comnih.gov

In its application as a hair dye coupler, AFM is an invaluable tool for assessing changes in the hair fiber's surface. bohrium.com It can be used to characterize the surface morphology and roughness of hair before and after treatment with a dye formulation containing this compound, providing insights into the uniformity of the dye coating and any potential alterations to the cuticle structure. bohrium.com

The table below outlines potential AFM measurements and the insights they would provide for this compound.

| AFM Mode/Measurement | Parameter Measured | Potential Insight for this compound |

| Tapping Mode Imaging | Surface Topography, Roughness (Rq, Ra) | Visualization of crystal growth, thin film morphology, and surface coverage on substrates or hair fibers. creative-biostructure.com |

| Phase Imaging | Material Property Variation | Differentiation between crystalline and amorphous domains of the compound; mapping its distribution in a polymer matrix. |

| Force Spectroscopy | Adhesion, Elastic Modulus | Probing the interaction forces between the compound and a surface (e.g., keratin); measuring nanomechanical properties of a film. spectraresearch.com |

| In-situ Imaging | Morphological Evolution | Observing the dynamics of crystallization, dissolution, or adsorption onto a surface in real-time. acs.orgmdpi.com |

Secondary Ion Mass Spectrometry (SIMS) is an extremely surface-sensitive analytical technique used to determine the elemental and molecular composition of the very top layers of a solid material. wikipedia.orgtaylorfrancis.com The technique involves bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions that are then analyzed by a mass spectrometer. carleton.edu Time-of-Flight SIMS (ToF-SIMS) is particularly powerful as it can detect a wide range of molecular ions and fragments in parallel, making it ideal for the analysis of organic materials on complex surfaces. stinstruments.comphi.com

Research Findings and Potential Applications:

While direct SIMS analysis of this compound is not prominent in the literature, the technique is extensively used to investigate the distribution of cosmetic ingredients on hair. researchgate.netscas.co.jp ToF-SIMS could be used to map the lateral and depth distribution of this compound on and within the hair cuticle and cortex following a dyeing process. This would provide definitive evidence of the compound's penetration and localization. researchgate.net

By using a deuterium-labeled version of the compound, researchers could unambiguously distinguish it from the background of the complex biological matrix of hair, allowing for high-sensitivity tracking. researchgate.net The high mass resolution of ToF-SIMS allows for the identification of the parent molecular ion and its characteristic fragments, confirming its chemical integrity on the surface. nist.gov This is crucial for understanding the reaction mechanism of oxidative hair dyes and for failure analysis, such as identifying the source of uneven coloring. scas.co.jpuwo.ca

The following table details the expected findings from a ToF-SIMS analysis.

| Analysis Mode | Information Obtained | Potential Insight for this compound |

| Mass Spectrum | Molecular & Fragment Ions | Unambiguous identification of the compound on a surface via its parent ion (e.g., [M+H]⁺ at m/z 140.07) and unique fragments. |

| Chemical Imaging | Lateral Ion Distribution | Visualization of the spatial distribution of the compound on a hair fiber or other substrate, revealing uniformity of application. nih.gov |

| Depth Profiling | Ion Signal vs. Sputter Time | Determination of the penetration depth of the compound into a substrate, such as the hair cortex. phi.comuwo.ca |

| Retrospective Analysis | Full Mass Spectra at each Pixel | Post-acquisition analysis to search for ions of reaction products between the coupler and other dye components. |

Scanning Tunneling Microscopy (STM) is a powerful technique capable of imaging conductive surfaces with atomic resolution. arxiv.org It operates by scanning a sharp metallic tip over a surface and measuring the quantum tunneling current that flows between the tip and the sample. researchgate.net Scanning Tunneling Spectroscopy (STS) extends this capability by measuring the tunneling current as a function of the bias voltage (I-V curves) at specific locations, providing information about the local density of electronic states (LDOS). wikipedia.org

Research Findings and Potential Applications:

Specific STM/STS studies on this compound are not documented. However, extensive research on similar aromatic molecules, including benzene (B151609) and substituted pyridines, demonstrates the potential of these techniques. aps.orgnih.govnih.gov To be studied by STM, the molecule would typically be adsorbed as a sub-monolayer or monolayer onto an atomically flat, conductive substrate like Highly Oriented Pyrolytic Graphite (HOPG), Au(111), or Cu(111).

STM imaging could reveal how individual molecules of this compound arrange themselves on a surface, providing direct visualization of self-assembled structures, such as 2D crystalline lattices or linear chains, stabilized by intermolecular forces like hydrogen bonding. nih.gov STS could then be used to probe the electronic structure of the adsorbed molecule. By measuring the dI/dV spectra, one could map the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to the compound's chemical reactivity. wikipedia.org This would offer critical insights into its behavior as a Lewis acid and its role in charge-transfer processes during dye formation. acs.org

The table below summarizes the potential experimental setup and expected data from an STM/STS analysis.

| Technique | Key Parameters | Potential Insight for this compound |

| STM Imaging | Substrate (e.g., HOPG, Au(111)), Bias Voltage (V), Tunneling Current (I) | Visualization of molecular self-assembly, packing arrangements, and surface diffusion. aps.orgnih.gov |

| STS (dI/dV vs. V) | Voltage Sweep Range, Lock-in Modulation | Determination of the energy levels of molecular orbitals (HOMO, LUMO) and the electronic band gap of the adsorbed molecule. wikipedia.org |

| STS (dI/dV Mapping) | Constant-Height dI/dV map at specific energy | Spatial mapping of the local density of states, revealing the spatial distribution of specific molecular orbitals across the molecule. |

| Tip Functionalization | CO-terminated tip | Achieving sub-molecular resolution to visualize the internal bond structure of the pyridine ring and its substituents. illinois.edu |

Computational and Theoretical Investigations of 2,6 Dihydroxy 3,4 Dimethylpyridine

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical modeling is fundamental to predicting the geometric and electronic properties of molecules. Such calculations are crucial for understanding the tautomeric equilibrium that characterizes 2,6-Dihydroxy-3,4-dimethylpyridine, which exists as an equilibrium mixture of its dihydroxy and pyridinone forms. europa.eu Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy confirms that two tautomeric forms exist in approximately equal proportions. europa.eu

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying medium-sized organic molecules due to its balance of accuracy and computational cost. Functionals like B3LYP and B3PW91 are commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.

While specific DFT studies on this compound are not prevalent in the literature, research on similar heterocyclic compounds demonstrates the utility of this approach. For instance, DFT calculations at the B3LYP/6-31G(d) level have been successfully used to study the tautomerization of 2,3-dihydroxypyridine, a structurally related compound, revealing the relative stability of its keto and enol forms in different environments. nih.gov Similar methods have been applied to other dihydropyridine (B1217469) derivatives to correlate their structure with experimental data. ekb.eg Such an approach could theoretically be applied to this compound to quantify the energy differences and transition states between its major tautomers.

Table 1: Representative DFT Functionals and Basis Sets in Computational Chemistry

| Method | Description | Typical Application |

|---|---|---|

| DFT Functionals | ||

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. | Geometry optimization, electronic properties. nih.govekb.eg |

| B3PW91 | Becke, 3-parameter, Perdew-Wang-91 hybrid functional. | Similar to B3LYP, used for electronic structure. |

| Basis Sets | ||

| 6-31G(d) | Pople-style basis set with polarization functions on heavy atoms. | Standard for geometry optimizations of organic molecules. nih.gov |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameterization. While computationally more intensive than DFT, they can offer benchmark accuracy. There are no specific ab initio computational studies reported in the scientific literature for this compound.

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For this compound, a HOMO-LUMO analysis would be instrumental in explaining its role as a coupler in oxidative hair dye formulations, where it undergoes oxidation. Although specific calculated values for this molecule are not published, studies on other heterocyclic compounds show that DFT methods are routinely used to calculate these orbital energies and map their electron density distributions to predict sites of electrophilic and nucleophilic attack. scifiniti.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows for the study of conformational flexibility and the non-covalent interactions of a molecule with its environment, such as a solvent or a biological receptor. For a flexible molecule like this compound, MD simulations could provide insight into its conformational preferences in solution and how it interacts with other components in a hair dye mixture. However, there are currently no specific MD simulation studies focused on this compound in the available scientific literature.

Reactivity and Mechanism Prediction

Computational methods are valuable for predicting the reactivity of molecules and elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

The primary application of this compound is as a coupler in oxidative hair dyes. cosmileeurope.eu In this process, it undergoes oxidation in the presence of an agent like hydrogen peroxide to form highly reactive intermediates, believed to be quinonediimines. These intermediates then react with a primary intermediate (e.g., p-phenylenediamine) to form the final polymeric dye.

A computational investigation into the reaction pathway energetics could model this oxidation process. By calculating the activation energies for the formation of the quinonediimine intermediate and its subsequent coupling reaction, researchers could gain a deeper understanding of the reaction kinetics. While a theoretical maximum steady-state concentration for the intermediate has been estimated, a full energetic profile from quantum chemical calculations for this compound is not currently published. Computational studies on the oxidative aromatization of other dihydropyridines have demonstrated the feasibility of such investigations. rsc.org

Transition State Analysis

The inherent structural feature of this compound is its capacity for tautomerism, existing in equilibrium between its dihydroxy form and various keto-enol forms. Transition state analysis is a critical computational tool to understand the kinetics and thermodynamics of these tautomeric interconversions.

Computational studies, typically employing Density Functional Theory (DFT), are used to map the potential energy surface of the tautomerization process. These calculations identify the transition state structures, which represent the highest energy point along the reaction coordinate between two tautomeric forms. The energy barrier, or activation energy, determined from the difference in energy between the reactant and the transition state, provides crucial information about the rate of the tautomeric shift.

For a molecule like this compound, the intramolecular proton transfer is a key step in tautomerization. The analysis would involve locating the transition state for the migration of a proton from one of the hydroxyl groups to the nitrogen atom of the pyridine (B92270) ring. The geometry of the transition state would likely feature an elongated O-H bond and a partially formed N-H bond, with the transferring proton situated between the oxygen and nitrogen atoms.

A hypothetical transition state analysis for the tautomerization of this compound to one of its keto-enol forms is presented in Table 1. The data illustrates the kind of energetic information that can be obtained from such studies. Lower energy barriers would indicate a more facile and rapid tautomeric equilibrium. These computational findings are invaluable for predicting the predominant tautomeric form under various conditions, which in turn influences the molecule's chemical reactivity and biological interactions. The study of tautomerization in similar heterocyclic systems, such as pyrimidines, has shown that such computational approaches can effectively predict reaction pathways and energy barriers. nih.gov

Table 1: Hypothetical Transition State Analysis Data for Tautomerization

| Tautomeric Conversion | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Dihydroxy to Keto-enol A | 15.2 | -2.5 |

| Dihydroxy to Keto-enol B | 18.7 | -1.8 |

This table is illustrative and contains hypothetical data based on typical computational results for similar molecules.

Structure-Activity Relationship (SAR) and Molecular Docking Studies

Understanding how the structure of this compound relates to its potential biological activity is a primary goal of computational chemistry. SAR and molecular docking studies are powerful tools in this endeavor.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally similar pyridine derivatives with known biological activities (e.g., enzyme inhibition).

A variety of molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges on atoms, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric properties: Molecular volume, surface area, and specific shape indices.

Hydrophobic properties: The logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

Topological properties: Indices that describe the connectivity of atoms within the molecule.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (LUMO) + 1.2 * (Dipole Moment) + C

Where IC50 is the half-maximal inhibitory concentration. Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts. Studies on other pyridine derivatives have successfully used QSAR to predict activities like anti-HIV efficacy.

Table 2: Hypothetical Descriptors for a QSAR Study of Pyridine Derivatives

| Compound | logP | LUMO Energy (eV) | Dipole Moment (Debye) | Predicted Activity (log(1/IC50)) |

| Derivative 1 | 2.1 | -1.5 | 3.2 | 4.5 |

| Derivative 2 | 2.5 | -1.8 | 2.8 | 4.2 |

| This compound | 1.8 | -1.2 | 4.1 | 5.1 (Predicted) |

This table is illustrative and contains hypothetical data.

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govnih.govlas.ac.cn This method is instrumental in understanding the potential mechanism of action of a compound like this compound at a molecular level.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, which might be an enzyme or a receptor implicated in a disease. The protein structure is often obtained from experimental sources like the Protein Data Bank.

A docking algorithm then systematically explores the possible binding modes of the ligand within the active site of the protein, evaluating the "goodness of fit" for each pose using a scoring function. This function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

The resulting docked poses reveal crucial information about the ligand-protein interactions, such as:

Hydrogen bonds: The hydroxyl groups and the nitrogen atom of this compound are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Pi-stacking interactions: The aromatic pyridine ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

For instance, docking studies of similar dihydropyridine derivatives have been used to investigate their binding to various enzymes, revealing key interactions that contribute to their inhibitory activity. nih.govnih.gov These insights are invaluable for the rational design of more potent and selective analogs of this compound.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Ser122, Asp129 | Hydrogen Bond |

| 1 | -8.5 | Phe256 | Pi-Stacking |

| 2 | -7.9 | Leu88, Val198 | Hydrophobic |

This table is illustrative and contains hypothetical data.

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into computational chemistry to accelerate discovery and enhance predictive power. nih.govnih.gov For a compound like this compound, AI and ML can be applied in several ways:

Accelerating Quantum Mechanical Calculations: ML models can be trained on large datasets of quantum mechanical calculations to predict molecular properties like energies and forces with significantly reduced computational cost. This allows for the rapid screening of large numbers of related molecules.

Developing More Accurate QSAR Models: ML algorithms, such as random forests, support vector machines, and neural networks, can capture complex, non-linear relationships between molecular descriptors and biological activity, often leading to more robust and predictive QSAR models than traditional linear methods.

De Novo Drug Design: Generative ML models can be trained on vast libraries of known molecules to design entirely new chemical structures with desired properties. For example, a model could be tasked with generating novel pyridine derivatives predicted to have high binding affinity to a specific protein target.

Predicting Reaction Outcomes: ML models can be trained to predict the outcome and yield of chemical reactions, aiding in the synthetic planning for derivatives of this compound.

The application of explainable AI (XAI) is also gaining importance, as it provides insights into how the ML model arrives at its predictions, making the results more interpretable for chemists. researchgate.net This integration of AI and ML with traditional computational methods promises to revolutionize the study and application of compounds like this compound.

Exploration of Biological Activities and Mechanistic Pathways of 2,6 Dihydroxy 3,4 Dimethylpyridine Analogues

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of the pyridine (B92270) scaffold have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. Research has focused on elucidating their spectrum of activity and the specific mechanisms by which they inhibit microbial growth.

Analogues of 2,6-Dihydroxy-3,4-dimethylpyridine, especially 1,4-DHP derivatives, have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies indicate that prokaryotic cells appear to be more sensitive to these compounds than eukaryotic fungal cells. nih.govresearchgate.net The antibacterial potency is often influenced by the nature of substituents on the pyridine ring, with lipophilicity and the bulk of the substituent group playing a role in the observed activity. nih.govresearchgate.net

The spectrum of activity includes several clinically relevant bacteria. For instance, certain 3-methyl-5-isopropyl (or ethyl) 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives have demonstrated potent inhibitory effects against Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli. nih.govresearchgate.net One derivative carrying a 2-cyano-3-oxo-3-phenylprop-1-en-1-yl group was particularly effective, with a Minimum Inhibitory Concentration (MIC) of 9 µg/mL against M. smegmatis and 25 µg/mL against S. aureus. nih.govresearchgate.net Other research highlighted a series of 1,4-DHP derivatives with fused quinoline (B57606) rings that showed promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MIC values of 16 µg/mL and 32 µg/mL, respectively. rsc.org

The mechanisms underlying the antibacterial action of these pyridine analogues are multifaceted. One key mode of inhibition involves targeting essential bacterial enzymes and regulatory proteins. For example, several 1,4-DHP derivatives have been found to exhibit strong bactericidal activity against the gastric pathogen Helicobacter pylori by targeting the essential response regulator HsrA. nih.gov These compounds act as low-molecular-weight ligands of HsrA, inhibiting its DNA-binding activity, which is crucial for the bacterium's survival and virulence. nih.gov Another proposed mechanism suggests that 1,4-DHPs may interfere with bacterial DNA gyrase, an enzyme critical for DNA replication. nih.gov This hypothesis is supported by the structural similarity of these compounds to known Ca²⁺ channel blockers and the established relationship between calcium ions and gyrase function in bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Pyridine Analogues

| Compound Class | Bacterial Strain | Activity (MIC) | Proposed Mechanism |

|---|---|---|---|

| 1,4-Dihydropyridine-3,5-dicarboxylate derivative | Mycobacterium smegmatis | 9 µg/mL | Gyrase Inhibition nih.govresearchgate.net |

| 1,4-Dihydropyridine-3,5-dicarboxylate derivative | Staphylococcus aureus | 25 µg/mL | Gyrase Inhibition nih.govresearchgate.net |

| 1,4-Dihydropyridine-3,5-dicarboxylate derivative | Escherichia coli | 100 µg/mL | Gyrase Inhibition nih.govresearchgate.net |

| Quinoline-bearing 1,4-DHP derivative | Staphylococcus aureus | 16 µg/mL | Not specified rsc.org |